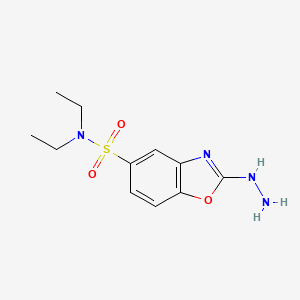

N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide

Description

Properties

Molecular Formula |

C11H16N4O3S |

|---|---|

Molecular Weight |

284.34 g/mol |

IUPAC Name |

N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide |

InChI |

InChI=1S/C11H16N4O3S/c1-3-15(4-2)19(16,17)8-5-6-10-9(7-8)13-11(14-12)18-10/h5-7H,3-4,12H2,1-2H3,(H,13,14) |

InChI Key |

RVONNAORIKXQIH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=N2)NN |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzoxazole Core

Benzoxazole derivatives are commonly synthesized via cyclization reactions involving 2-aminophenol and carboxylic acid derivatives or their equivalents. One approach includes:

- Condensation of 2-aminophenol with an appropriate carboxylic acid or ester to form the benzoxazole ring under dehydrating conditions or using cyclization agents.

Alternatively, methods similar to those used for benzimidazole derivatives can be adapted, where intramolecular cyclization of substituted o-aminophenol derivatives is facilitated by dehydrating agents or catalysts (see Section 4 for related benzimidazole synthesis methods).

Introduction of the Sulfonamide Group at the 5-Position

Sulfonamide functionality at the 5-position of benzoxazole is typically introduced by reaction of the corresponding 5-amino-benzoxazole with sulfonyl chlorides.

- The 5-amino group on the benzoxazole ring reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base (such as triethylamine) to form the sulfonamide linkage.

- Reaction conditions often involve reflux in anhydrous solvents like dichloromethane or acetonitrile.

This step is crucial as it installs the sulfonamide moiety that imparts biological activity.

Installation of the N,N-Diethyl-2-Hydrazino Substituent

The hydrazino group at the 2-position is introduced by nucleophilic substitution or condensation reactions involving hydrazine derivatives.

- Treatment of 2-chlorobenzoxazole sulfonamide intermediates with hydrazine hydrate leads to substitution of the 2-chloro group with hydrazine, forming the 2-hydrazino derivative.

- Subsequent N-alkylation with diethylating agents (e.g., diethyl sulfate or ethyl iodide under basic conditions) converts the hydrazino group to N,N-diethyl hydrazino.

Alternatively, direct reaction of 2-hydrazinobenzoxazole sulfonamide with diethylamine under appropriate conditions may yield the target compound.

Literature-Based Synthetic Routes and Experimental Data

Multistep Synthesis of Benzimidazole-Sulfonyl Derivatives as Analogous Systems

Tahlan et al. (2022) describe a four-step synthesis of benzimidazole-sulfonyl derivatives, which can be adapted for benzoxazole analogues. Their method involves:

- Preparation of ethyl-2-(4-nitrophenoxy)acetate.

- Hydrolysis to corresponding acid.

- Double condensation to form the benzimidazole ring.

- Sulfonamide formation by reaction with sulfonyl chlorides.

Though this is for benzimidazole, the methodology provides a framework for benzoxazole derivatives, emphasizing the importance of stepwise ring formation followed by sulfonamide installation.

Hydrazine Hydrate Reactions in Sulfonamide Synthesis

A study by demonstrates the use of hydrazine hydrate in refluxing solvents (acetonitrile or ethanol) to convert sulfonamide precursors into hydrazino derivatives with moderate to good yields (40–69%). This two-step reaction includes:

- Treatment of primary sulfonamides with dimethyl N-cyanoiminodithiocarbonate.

- Subsequent reaction with hydrazine hydrate to form hydrazino-substituted sulfonamides.

This approach is relevant for introducing the hydrazino group in benzoxazole sulfonamide derivatives.

Isatin-Based Sulfonamide Hydrazone Synthesis

Another relevant method involves the synthesis of indoline-2,3-dione-based benzene sulfonamide derivatives via:

- Refluxing substituted indoline-2,3-dione with hydrazine hydrate in glacial acetic acid for 4 hours to form hydrazono intermediates.

- Subsequent reaction with substituted benzene sulfonyl chloride to yield sulfonamide derivatives in 61–72% yields.

This two-step method demonstrates efficient hydrazine incorporation and sulfonamide formation under acidic reflux conditions.

Industrial and Patent Methods for Amino-Benzoxazole Derivatives

A patent (US9018393B2) describes a method for preparing 2-(N-substituted)-amino-benzimidazole derivatives via intramolecular dehydrating cyclization of urea derivatives using dichloro triphenylphosphine or dibromo triphenylphosphine as dehydrating agents at mild temperatures (−10 to 50 °C). The method is applicable industrially due to:

- Use of inexpensive raw materials.

- Simple unit operations.

- Good yields.

Though focused on benzimidazole, similar dehydrating cyclization methods can be adapted for benzoxazole derivatives with suitable precursors.

Comparative Data Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | Benzoxazole ring formation | 2-aminophenol + carboxylic acid derivatives, dehydrating agents | 50–80 | Cyclization under reflux or dehydrating conditions |

| 2 | Sulfonamide formation at 5-position | 5-amino-benzoxazole + sulfonyl chloride, base, reflux | 60–75 | Requires anhydrous conditions |

| 3 | Hydrazino group introduction | 2-chlorobenzoxazole sulfonamide + hydrazine hydrate, reflux | 40–70 | Followed by N,N-diethylation using alkylating agents |

| 4 | N,N-Diethylation | Diethyl sulfate or ethyl iodide, base | 50–65 | Alkylation of hydrazino nitrogen atoms |

Analytical and Characterization Techniques

The synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to confirm the chemical environment and substitution pattern.

- Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) to verify molecular weight.

- Thin Layer Chromatography (TLC) : To monitor reaction progress.

- Infrared Spectroscopy (IR) : To confirm sulfonamide and hydrazino functional groups.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the benzoxazole ring.

Reduction: Reduced forms of the hydrazinyl group.

Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups :

- N-(1H-Indazol-5-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (5–06) : This derivative (IC50 = 20 μM) demonstrated potent inhibition of the NC chaperone activity due to its indazole substituent, which enhances π-π stacking and hydrogen bonding with biological targets .

- 1,3-Benzoxazole-5-sulfonamides with Cl, F, or NO2: Electron-withdrawing groups at the para position significantly improved antimicrobial activity (e.g., MIC values < 50 μg/mL against E. coli), likely by increasing electrophilicity and membrane penetration .

- N,N-Diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide: The hydrazino group is electron-donating, which may reduce antimicrobial potency compared to NO2 or Cl analogues. However, its ability to form Schiff bases or metal complexes could confer unique inhibitory effects in enzyme-targeted applications .

Physicochemical and Pharmacokinetic Properties

- Solubility: Hydrazine derivatives often exhibit moderate solubility in ethanol or DMSO, whereas sulfonamides with electron-withdrawing groups may have lower solubility due to crystalline packing .

Biological Activity

N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, pharmacological properties, and mechanisms of action, supported by case studies and relevant data.

Compound Overview

This compound belongs to the class of benzoxazole derivatives, which are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Its unique structure allows for interaction with various biological targets, making it a valuable compound in drug development.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Benzoxazole Core : The initial step often involves the condensation of appropriate hydrazines with benzoxazole derivatives.

- Sulfonamide Formation : The sulfonamide group is introduced through reactions involving sulfonyl chlorides or other sulfonating agents.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 25 | Ceftriaxone (3.125) |

| Escherichia coli | 50 | Ampicillin (4.0) |

| Candida albicans | 30 | Ketoconazole (50) |

These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

Research has shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF-7 (Breast Cancer) | 10 |

| HCT116 (Colon Cancer) | 12 |

The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites or allosteric sites of enzymes, inhibiting their activity and disrupting metabolic pathways.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function, leading to cell death.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Rahimizadeh et al. reported significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than traditional antibiotics used in clinical settings .

- Anticancer Research : In vitro studies showed that this compound effectively inhibited the growth of various cancer cell lines, demonstrating potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 2-hydrazino-1,3-benzoxazole-5-sulfonyl chloride with diethylamine in anhydrous dichloromethane or THF under nitrogen. Triethylamine (1.5–2.0 equivalents) is added to neutralize HCl by-products. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Key Parameters : Temperature (0–5°C for exothermic steps), solvent polarity, and stoichiometric ratios significantly affect yield (reported 60–75% in optimized conditions). Purification involves column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Core Methods :

- HPLC : Reverse-phase C18 column (4.6 × 250 mm, 5 µm), mobile phase acetonitrile/0.1% formic acid (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .

- NMR : <sup>1</sup>H NMR (DMSO-d6) confirms hydrazino (–NH–NH2) protons (δ 4.1–4.3 ppm) and diethyl groups (δ 1.1–1.3 ppm). <sup>13</sup>C NMR resolves benzoxazole (C=O at ~160 ppm) and sulfonamide (S=O at ~125 ppm) .

- HRMS : ESI+ mode to validate molecular ion [M+H]<sup>+</sup> (calculated m/z 342.0924) .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

- Reactive Sites :

- Hydrazino group (–NH–NH2) : Forms Schiff bases with aldehydes/ketones (e.g., benzaldehyde in ethanol, 12h reflux) for antimicrobial testing .

- Sulfonamide (–SO2NH–) : Participates in hydrogen bonding, affecting solubility and biological target binding (e.g., carbonic anhydrase inhibition) .

- Derivatization Strategies : Acylation (acetic anhydride) or alkylation (methyl iodide) under basic conditions (pyridine, 50°C) to modify solubility or bioactivity .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing by-products like N-oxides or dimerized species?

- Experimental Design :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate sulfonamide formation .

- Oxygen Exclusion : Use degassed solvents and inert atmosphere to suppress oxidation of the hydrazino group .

- By-Product Analysis : LC-MS to identify dimers (m/z ~684) or N-oxides, followed by fractional crystallization for removal .

Q. What in vitro assays are recommended to evaluate its antimicrobial activity, and how should conflicting IC50 data be resolved?

- Assay Protocols :

- MIC Determination : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with sulfamethoxazole as a positive control .

- Time-Kill Studies : Assess bactericidal effects at 2× MIC over 24h .

- Data Conflict Resolution :

- Replicate Testing : Ensure ≥3 independent experiments with internal controls.

- Metabolite Interference : Use LC-MS to check for compound degradation in culture media .

Q. How do computational models (e.g., molecular docking) predict interactions between this compound and enzymatic targets like carbonic anhydrase IX?

- Methodology :

- Docking Software : AutoDock Vina with PDB ID 3IAI. Protonate the sulfonamide group (–SO2NH<sup>−</sup>) for zinc coordination in the active site .

- MD Simulations : GROMACS for 100 ns to assess binding stability (RMSD < 2.0 Å acceptable) .

- Validation : Compare predicted binding energy (ΔG ~−8.5 kcal/mol) with experimental IC50 from enzyme inhibition assays .

Q. What strategies are effective in resolving contradictory data on the compound’s stability under physiological pH?

- Experimental Approaches :

- pH-Rate Profiling : Incubate compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 24, 48h .

- Degradant Identification : HRMS/MS to detect hydrolysis products (e.g., benzoxazole ring opening at pH < 3) .

- Mitigation : Formulate with enteric coatings or prodrug strategies if instability is confirmed .

Q. How can researchers identify and characterize unexpected by-products during scale-up synthesis?

- Analytical Workflow :

- LC-HRMS : Untargeted screening for m/z deviations >5 ppm from theoretical values .

- Isolation Prep-HPLC : Collect fractions of unknown peaks (≥1% area) for NMR and IR analysis .

- Root-Cause Analysis : Vary stirring rate, cooling efficiency, and reagent addition speed to pinpoint scale-up bottlenecks .

Methodological Guidelines

- Data Reproducibility : Document reaction parameters (e.g., exact solvent volumes, stir-bar size) to ensure consistency .

- Safety Protocols : Use fume hoods for hydrazine handling (S22/S24/25 precautions) and avoid skin contact with sulfonyl chlorides .

- Ethical Compliance : Adhere to institutional guidelines for biological testing and computational data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.